molecular formula C13H9Br2N3OS B5775991 N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide

N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5775991
M. Wt: 415.11 g/mol
InChI Key: FKQZCORYQDAYHQ-UHFFFAOYSA-N
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Description

N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide, also known as DBTCB, is a chemical compound that has gained attention in scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the formation of a complex with metal ions or enzymes. This complex formation can lead to inhibition of enzymatic activity or fluorescence emission.
Biochemical and Physiological Effects
N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. In one study, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide was found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide has also been shown to have potential as an inhibitor of cholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its fluorescent properties, which make it useful for detecting metal ions and other compounds. However, a limitation of using N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research involving N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is its potential as an inhibitor of enzymes involved in disease processes such as cancer and Alzheimer's disease. N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide may also have potential as a fluorescent probe for detecting other compounds besides metal ions, such as biomolecules. Additionally, future research may focus on improving the synthesis of N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide to increase its yield and solubility.
Conclusion
In conclusion, N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential in various applications. Its synthesis involves a multi-step process, and it has been studied for its potential as a fluorescent probe and enzyme inhibitor. Future research may focus on its potential in disease processes and improving its synthesis and solubility.

Synthesis Methods

The synthesis of N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide involves a multi-step process that begins with the reaction of 3,5-dibromo-2-pyridinecarboxylic acid with thionyl chloride to form 3,5-dibromo-2-pyridinyl isocyanate. This compound is then reacted with benzoyl chloride to form N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide has been studied for its potential in various scientific research applications. One area of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide has also been studied for its potential as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase.

properties

IUPAC Name

N-[(3,5-dibromopyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3OS/c14-9-6-10(15)11(16-7-9)17-13(20)18-12(19)8-4-2-1-3-5-8/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQZCORYQDAYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(3,5-dibromo-pyridin-2-yl)-thiourea

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